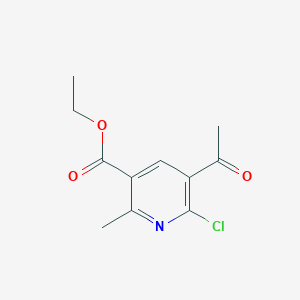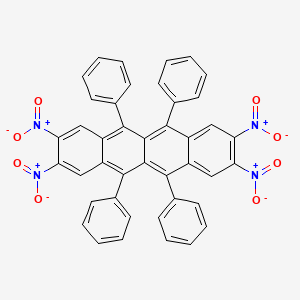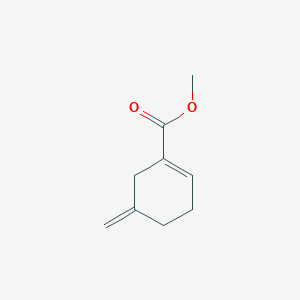![molecular formula C14H18N2O2S2 B14186655 S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate CAS No. 921222-75-5](/img/structure/B14186655.png)
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate typically involves the reaction of 2-mercaptobenzothiazole with appropriate alkylating agents. One common method includes the use of 2-mercaptobenzothiazole and 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents such as chlorine, bromine, or iodine in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydroxypropyl and amino groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
921222-75-5 |
|---|---|
Molecular Formula |
C14H18N2O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-(2-hydroxypropylamino)butanethioate |
InChI |
InChI=1S/C14H18N2O2S2/c1-9(15-8-10(2)17)7-13(18)20-14-16-11-5-3-4-6-12(11)19-14/h3-6,9-10,15,17H,7-8H2,1-2H3 |
InChI Key |
UENVGAIGZHPTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)

![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)



![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)


![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)

